1-Bromo-2-methyl-3-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-2-methyl-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSJNJHFKGLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155854-99-0 | |
| Record name | 1-bromo-2-methyl-3-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of 1-bromo-2-methyl-3-(trifluoromethoxy)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Boronic acids or esters, palladium catalysts (e.g., palladium acetate), and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction Reactions: Reducing agents like LiAlH4 in ether solvents or hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-methyl-3-(trifluoromethoxy)aniline or 2-methyl-3-(trifluoromethoxy)thiophenol.
Coupling Reactions: Biaryl compounds with various functional groups.
Reduction Reactions: 2-methyl-3-(trifluoromethoxy)benzene.
Scientific Research Applications
1-Bromo-2-methyl-3-(trifluoromethoxy)benzene is a chemical compound used across various scientific fields, especially in organic synthesis, medicinal chemistry, and material science. It acts as a building block for creating more complex molecules and is investigated for its potential biological activities and applications.
Scientific Research Applications
- Chemistry 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene serves as a fundamental building block in the synthesis of complex organic molecules. Its unique structure, featuring bromine, methyl, and trifluoromethoxy groups on a benzene ring, allows it to participate in a variety of chemical reactions. These reactions include substitution, oxidation, reduction, and coupling reactions, enabling the creation of diverse chemical structures.
- Biology This compound is utilized in studying enzyme-catalyzed reactions and serves as a probe to investigate biological pathways that involve halogenated aromatic compounds. The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its biological interactions. Research suggests that compounds containing trifluoromethyl groups often exhibit enhanced biological activity, making them valuable in biological studies.
- Medicine 1-Bromo-2-methyl-3-(trifluoromethoxy)benzene is explored for potential use in drug discovery and development, particularly in designing new therapeutic agents. The trifluoromethoxy group can enhance interactions with biological targets such as proteins and enzymes, potentially leading to improved drug candidates. Studies on related compounds have indicated potential anticancer activity and pharmacological potential.
- Industry This compound is employed in producing specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials. The incorporation of fluorine atoms can impart unique characteristics, such as chemical inertness, water repellency, and friction resistance, making these materials suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-bromo-2-methyl-3-(trifluoromethoxy)benzene depends on its specific application and the chemical reactions it undergoes. In general, the presence of the bromine atom and the trifluoromethoxy group can influence the compound’s reactivity and interaction with other molecules. For example, in coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Reactivity in Pd-Catalyzed Arylations
- 1-Bromo-4-(trifluoromethoxy)benzene : Exhibits high regioselectivity in arylation with heteroarenes like 2-methylthiophene (95% yield) due to para-substitution favoring electronic stabilization .
- 1-Bromo-3-(trifluoromethoxy)benzene (meta-substituted) : Reacts efficiently with nitrogen-containing heterocycles (e.g., imidazo[1,2-a]pyridine) in 90–91% yields, with minimal steric hindrance .
Influence of Additional Substituents
- Halogen Tolerance : Compounds like 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene retain reactivity (93% yield with imidazo[1,2-b]pyridazine), demonstrating compatibility with fluorine .
- Chloro-Substituted Analogs : 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9) undergoes coupling without C-Cl bond cleavage, highlighting stability under catalytic conditions .
Steric and Electronic Effects
- Trifluoromethoxy Group : The -OCF₃ group is electron-withdrawing, enhancing electrophilicity of the aromatic ring and facilitating oxidative addition in Pd-catalyzed reactions .
- Methyl Group Impact : The methyl group in 1-bromo-2-methyl-3-(trifluoromethoxy)benzene may sterically hinder coupling at position 2 but could stabilize intermediates through hyperconjugation.
Biological Activity
1-Bromo-2-methyl-3-(trifluoromethoxy)benzene, with the molecular formula , is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on diverse research findings.
1-Bromo-2-methyl-3-(trifluoromethoxy)benzene is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a methyl-substituted benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of 1-bromo-2-methyl-3-(trifluoromethoxy)benzene can be achieved through various methods, including nucleophilic substitution reactions and direct arylation techniques. For example, Pd-catalyzed reactions have been employed to couple this compound with various heteroarenes, yielding products with significant biological activity .
Biological Activity
1-Bromo-2-methyl-3-(trifluoromethoxy)benzene exhibits a range of biological activities that are particularly relevant in medicinal chemistry:
Antimicrobial Activity
Research indicates that compounds containing trifluoromethoxy groups often display enhanced antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .
Enzyme Inhibition
Studies have shown that certain aryl halides can act as inhibitors for specific enzymes. In particular, 1-bromo-2-methyl-3-(trifluoromethoxy)benzene has been investigated for its potential as an inhibitor of α/β-hydrolase domain-containing proteins (ABHDs), which play crucial roles in lipid metabolism and signaling pathways .
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethoxy group has been linked to increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs. This suggests that the electronic properties imparted by the trifluoromethoxy group can enhance biological activity through improved binding affinity to target proteins .
Case Studies
Several case studies highlight the biological relevance of 1-bromo-2-methyl-3-(trifluoromethoxy)benzene:
- Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Enzyme Inhibition Studies : A recent study focused on the inhibition of ABHD3 using this compound, revealing an IC50 value indicating effective inhibition at low concentrations. This finding suggests potential therapeutic applications in metabolic disorders .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Synthesis Methods | Pd-catalyzed reactions, nucleophilic substitutions |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Enzyme Inhibition | ABHD3 inhibitor with significant potency |
| Structure-Activity Relationship | Enhanced activity due to trifluoromethoxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
